S1RA (E-52862), also known as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a selective sigma-1 receptor (σ1R) antagonist. [] It is a synthetic compound specifically designed for research purposes, primarily in the field of pain management. [, ] S1RA's classification as a selective antagonist highlights its ability to bind to and block the activity of σ1Rs, without significantly affecting other receptor subtypes. [, , ] This selectivity makes it a valuable tool for investigating the specific role of σ1Rs in various physiological and pathological processes, particularly those related to pain perception and modulation. [, , ]
Clinical Development: Given the promising preclinical data, further clinical development of S1RA for the treatment of chronic pain conditions, particularly neuropathic pain, is warranted. [, , , ] Well-designed clinical trials are crucial to confirm its efficacy and safety in human subjects.
Combination Therapies: Exploring the potential of S1RA in combination with other analgesics, such as opioids, could lead to more effective pain management strategies, particularly for chronic pain conditions. [, , , , ]
Mechanism of Action: Further research is needed to fully elucidate the precise mechanisms by which S1RA exerts its effects. [, , , , , , , , ] Understanding its downstream targets and signaling pathways will be crucial for optimizing its therapeutic potential and developing more targeted therapies.
Neurological and Psychiatric Disorders: Exploring S1RA's potential in treating other neurological and psychiatric disorders beyond pain, such as stroke, Alzheimer's disease, and mood disorders, is an exciting avenue for future research. [, , , , , ]
S1RA, also known by its developmental code E-52862, is a selective antagonist of the sigma-1 receptor, a protein implicated in various physiological and pathological processes. The sigma-1 receptor, encoded by the SIGMAR1 gene, is primarily located in the endoplasmic reticulum and is involved in modulating calcium signaling and neuroprotection. S1RA has garnered attention for its potential therapeutic applications, particularly in pain management and enhancing the effects of opioid analgesics. It has demonstrated efficacy in preclinical studies and is currently undergoing clinical trials for neuropathic pain relief .
S1RA belongs to a class of compounds that target the sigma-1 receptor. It is classified as a small molecule drug with a chemical formula of and a molar mass of approximately 337.4 g/mol . The compound has been evaluated for its binding affinity, showing a Ki value of 17.0 ± 7.0 nM against the sigma-1 receptor, indicating its selectivity over other receptors .
S1RA features a complex molecular structure characterized by:
The three-dimensional structure allows for specific interactions with the sigma-1 receptor, facilitating its antagonist activity. Structural data from crystallography studies provide insights into how S1RA binds within the receptor's active site, contributing to its pharmacological profile .
CC(C(=O)N)C(C)C(=O)N
InChI=1S/C20H23N3O2/c1-12(2)22-20(24)23-19(21)18-15-9-5-6-10-16(15)17(18)14(3)13(4)11-8/h5-10H,11H2,1-4H3
S1RA primarily functions through competitive inhibition at the sigma-1 receptor site. Its interactions can alter downstream signaling pathways related to pain perception and neuroprotection.
The mechanism of action for S1RA involves:
Relevant data from pharmacological studies indicate that S1RA maintains its efficacy across various concentrations while exhibiting low toxicity profiles in preliminary trials .
S1RA is primarily being explored for:
S1RA (systematic name: 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine; commercial designation E-52862) is a synthetic small molecule with the molecular formula C₂₀H₂₃N₃O₂ and a molecular weight of 337.42 g/mol [5] [9]. Its hydrochloride salt form (CAS: 1265917-14-3) is commonly used in pharmacological studies. The compound features a naphthalene ring linked to a methylpyrazole moiety, which is connected via an ether bridge to a morpholine ring. This architecture confers optimal lipophilicity for blood-brain barrier penetration (logP = 3.2), a property critical for central nervous system targets [4] [7]. The naphthalene system enhances σ1R binding affinity through hydrophobic interactions, while the morpholine group contributes to water solubility and metabolic stability. X-ray crystallography confirms a planar conformation between the naphthalene and pyrazole rings, facilitating receptor docking [5].
Table 1: Structural Identifiers of S1RA
Property | Value |
---|---|
IUPAC Name | 4-[2-[[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine |
Molecular Formula | C₂₀H₂₃N₃O₂ |
Molecular Weight | 337.42 g/mol |
CAS Number (free base) | 878141-96-9 |
CAS Number (hydrochloride) | 1265917-14-3 |
LogP | 3.2 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
S1RA demonstrates high-affinity antagonism for the sigma-1 receptor (σ1R), with binding constants (Kᵢ) of 17.0 ± 7.0 nM for human σ1R and 23.5 nM for guinea pig σ1R [1] [7]. Selectivity profiling reveals >500-fold preference for σ1R over σ2 receptors (Kᵢ >1,000 nM in guinea pigs; 9,300 nM in rats) [4] [10]. In comprehensive off-target screening against 170 receptors, ion channels, and transporters, S1RA exhibited only moderate affinity for the human 5-HT₂B receptor (Kᵢ = 328 nM; IC₅₀ = 4.7 μM) [7] [10]. No significant interactions were observed with opioid receptors, monoamine transporters, or voltage-gated calcium channels at concentrations ≤10 μM [1] [4]. Functional assays confirm pure antagonism, evidenced by suppression of σ1R agonist-induced Ca²⁺ signaling in neuronal cells and inhibition of σ1R-mediated chaperone activity in endoplasmic reticulum-mitochondrion interfaces [4] [8]. This specificity underpins its utility as a pharmacological tool and therapeutic candidate.
Table 2: Binding Affinity Profile of S1RA
Target | Species | Kᵢ (nM) | Selectivity Ratio (vs. σ1R) |
---|---|---|---|
σ1 Receptor | Human | 17.0 ± 7.0 | 1.0 |
σ1 Receptor | Guinea Pig | 23.5 | 1.4 |
σ2 Receptor | Guinea Pig | >1,000 | >58 |
σ2 Receptor | Rat | 9,300 | 547 |
5-HT₂B Receptor | Human | 328 | 19 |
Phase I clinical trials established S1RA’s favorable pharmacokinetics. After oral administration in healthy subjects, S1RA is rapidly absorbed (median Tₘₐₓ = 0.75–2.0 hours), with plasma concentrations increasing proportionally over a 5–800 mg dose range [3] [6]. Absolute bioavailability exceeds 80%, supported by low first-pass metabolism. The compound demonstrates slow elimination (half-life = 16–24 hours), supporting once-daily dosing [6]. Steady-state is achieved by Day 4 during repeated administration, with minimal accumulation (Rₐᶜ < 1.5) [3].
Distribution studies in mice indicate brain-to-plasma ratios of 0.8–1.2, confirming CNS penetration [4]. Autoradiographic analyses show high σ1R occupancy in the spinal cord (70–90%) and brain regions (cingulate cortex, hypothalamus) at plasma concentrations of 1–2 μg/mL [1]. Metabolism occurs primarily via hepatic CYP3A4/2D6-mediated oxidation, generating O-desmethyl and hydroxylated metabolites, which are excreted renally as glucuronide conjugates [3]. No pharmacologically active metabolites have been identified.
Table 3: Key Pharmacokinetic Parameters of S1RA
Parameter | Value (Single Dose) | Value (Multiple Dose) |
---|---|---|
Tₘₐₓ (h) | 0.75–2.0 | 1.5 |
Cₘₐₓ (μg/mL) | 0.8 (100 mg) → 18 (800 mg) | Proportional increase |
AUC₀–∞ (h·μg/mL) | 7.2 (100 mg) → 210 (800 mg) | Linear |
t₁/₂ (h) | 16–24 | 20–28 |
Vd/F (L/kg) | 3.5 | 3.2 |
Brain-to-Plasma Ratio | 0.8–1.2 (mice) | Not reported |
S1RA exhibits broad-spectrum efficacy across rodent pain models with well-defined dose-response characteristics:
Inflammatory Pain:In carrageenan-induced inflammation, S1RA (ED₅₀ = 35.9 mg/kg i.p.) reversed mechanical allodynia, while ibuprofen showed submaximal efficacy [2]. Complete Freund’s adjuvant (CFA)-treated mice displayed ED₅₀ values of 42.1 mg/kg for mechanical hypersensitivity, with maximal efficacy (Eₘₐₓ = 95%) surpassing celecoxib. Notably, S1RA did not reduce paw edema, confirming a non-anti-inflammatory mechanism [2].
Neuropathic Pain:In sciatic nerve injury models, S1RA (16–64 mg/kg i.p.) alleviated thermal hyperalgesia and mechanical allodynia dose-dependently [1] [4]. Oxaliplatin-induced cold allodynia was reversed at 40 mg/kg (i.p.), matching gabapentin’s efficacy [8]. Trigeminal neuralgia models (infraorbital nerve ligation) showed significant antiallodynic effects at 40 mg/kg (i.p.), whereas pregabalin was ineffective [8].
Spinal Sensitization:Electrophysiological recordings demonstrated S1RA (32 mg/kg) attenuated wind-up responses in spinal dorsal horns after repetitive C-fiber stimulation, correlating with σ1R occupancy ≥75% [1] [4].
Repeated administration (40 mg/kg b.i.d. × 7 days) enhanced antinociceptive effects in neuropathic models without tolerance—contrasting morphine’s diminished efficacy [8].
Table 4: Dose-Response Efficacy of S1RA in Preclinical Pain Models
Pain Model | Stimulus | ED₅₀ (mg/kg, i.p.) | Max. Efficacy (%) | Reference |
---|---|---|---|---|
Carrageenan (mouse) | Mechanical allodynia | 35.9 | 100 | [2] |
CFA (mouse) | Mechanical allodynia | 42.1 | 95 | [2] |
Sciatic injury (mouse) | Thermal hyperalgesia | 28.3 | 98 | [1] [4] |
Oxaliplatin (rat) | Cold allodynia | 33.7* | 90 | [8] |
Capsaicin (mouse) | Mechanical hypersensitivity | 24.5 | 100 | [1] |
*Estimated from dose-response curves |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7